Tilmicosin

Description

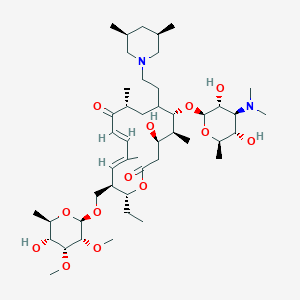

This compound is a macrolide antibiotic. It is used in veterinary medicine for the treatment of bovine respiratory disease and ovine respiratory disease associated with Mannheimia haemolytica.

This compound is a small molecule drug with a maximum clinical trial phase of II.

semi-synthetic antibiotic

See also: this compound Phosphate (active moiety of).

Properties

IUPAC Name |

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45+,46-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSDBFGMPLKDCD-XVFHVFLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H80N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046011 | |

| Record name | Tilmicosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108050-54-0 | |

| Record name | Tilmicosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108050-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tilmicosin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tilmicosin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11471 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tilmicosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tilmicosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILMICOSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XL4103X2E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TILMICOSIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7446 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Tilmicosin's Mechanism of Action on the 50S Ribosomal Subunit: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilmicosin, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic effect by targeting the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This guide provides a comprehensive technical overview of the molecular mechanism of action of this compound, focusing on its interaction with the 50S ribosomal subunit. It details the binding site, the critical molecular interactions, and the resulting inhibition of translation. Furthermore, this guide furnishes detailed experimental protocols for key assays used to elucidate this mechanism and presents available quantitative data on this compound's activity. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.

Introduction

This compound is a macrolide antibiotic synthesized from tylosin and is primarily used in veterinary medicine to treat respiratory diseases in cattle and swine.[1] Like other macrolides, its primary mode of action is the inhibition of bacterial protein synthesis.[2][3] This is achieved through its specific binding to the large (50S) ribosomal subunit, which houses the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET).[1] By binding within the NPET, this compound sterically hinders the progression of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.[1][4]

The Molecular Target: The 50S Ribosomal Subunit

The bacterial 70S ribosome is composed of a small (30S) and a large (50S) subunit. The 50S subunit is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain to exit the ribosome. The primary component of the 50S subunit is ribosomal RNA (rRNA), specifically the 23S rRNA, which forms the structural and catalytic core.

This compound's Binding Site and Molecular Interactions

This compound binds to a single primary site on the 50S ribosomal subunit, located within the upper part of the nascent peptide exit tunnel (NPET).[5] This binding pocket is predominantly formed by domain V of the 23S rRNA, with contributions from ribosomal proteins.[5]

Key Interacting Nucleotides:

-

A2058 and A2059 (E. coli numbering): These two universally conserved adenine residues are central to the binding of most macrolides, including this compound.[5] The dimethylamino group of the desosamine sugar of macrolides typically forms a crucial hydrogen bond with the N1 of A2058.[5] Mutations or modifications (e.g., methylation by Erm methyltransferases) at A2058 confer high-level resistance to macrolides by disrupting this key interaction.[6]

-

G748 (E. coli numbering): For 16-membered macrolides like this compound (a derivative of tylosin), an additional interaction with nucleotide G748 in domain II of the 23S rRNA has been identified.[5] This interaction contributes to the overall binding affinity and can influence the susceptibility of bacteria to these drugs.[5]

Ribosomal Proteins: Although the primary interactions are with the 23S rRNA, ribosomal proteins L4 and L22, which are located near the NPET, can also influence macrolide binding and resistance, likely through allosteric effects on the rRNA conformation.

Mechanism of Translation Inhibition

The binding of this compound within the NPET leads to the inhibition of protein synthesis through a multi-faceted mechanism:

-

Steric Obstruction: The bulky macrolactone ring of this compound physically occludes the NPET, preventing the elongating polypeptide chain from passing through.[4] This blockage typically occurs after the synthesis of a short peptide of 2 to 8 amino acids.[5]

-

Inhibition of Peptidyl Transfer: While not directly binding to the peptidyl transferase center (PTC), macrolides can allosterically inhibit its activity.[7] By inducing conformational changes in the 23S rRNA, this compound can interfere with the proper positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site, thereby hindering peptide bond formation.

-

Context-Dependent Stalling: The inhibitory effect of macrolides can be dependent on the specific amino acid sequence of the nascent polypeptide chain.[8] Certain peptide motifs can enhance the stalling effect of the antibiotic, leading to a more potent inhibition of translation for specific proteins.[8]

Quantitative Data

Table 1: In Vitro Translation Inhibition (IC50 Values)

| Macrolide | IC50 (µM) | Bacterial System | Reference |

| This compound | 0.36 ± 0.02 | E. coli cell-free system | [5] |

| This compound | 0.39 ± 0.04 | E. coli cell-free system | [5] |

| Tildipirosin | 0.23 ± 0.01 | E. coli cell-free system | [5] |

| Tulathromycin | 0.26 ± 0.05 | E. coli cell-free system | [5] |

| Tylosin | 0.31 ± 0.05 | E. coli cell-free system | [5] |

Table 2: Minimum Inhibitory Concentrations (MIC) for this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Pasteurella haemolytica | 4 | [2] |

| Pasteurella multocida | 2 - 32 | [2] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50) in a cell-free system.

Protocol:

-

Reaction Setup: Prepare a reaction mixture using a commercial in vitro transcription/translation system (e.g., E. coli S30 extract). The mixture should contain a DNA template encoding a reporter protein (e.g., luciferase or GFP), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source.

-

Antibiotic Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes) to allow for transcription and translation.

-

Detection:

-

For a luciferase reporter, add the luciferin substrate and measure the luminescence using a luminometer.

-

For a GFP reporter, measure the fluorescence using a fluorometer.

-

For radiolabeled proteins, separate the proteins by SDS-PAGE and quantify the radioactivity of the protein band using a phosphorimager.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration. The IC50 value is the concentration of this compound that results in a 50% reduction in protein synthesis compared to the no-antibiotic control.

Toeprinting Assay

This assay is used to map the precise location of a stalled ribosome on an mRNA molecule, providing insights into the mechanism of translation arrest.

Protocol:

-

Template Preparation: Prepare a linear DNA template containing a T7 promoter, a ribosome binding site (RBS), the coding sequence of interest, and a downstream primer binding site.

-

In Vitro Transcription/Translation: Set up an in vitro transcription/translation reaction containing the DNA template, ribosomes, tRNAs, amino acids, and the necessary factors. Add the antibiotic of interest (e.g., this compound) to the reaction.

-

Primer Annealing: After a suitable incubation period to allow for translation and stalling, anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

-

Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.

-

Gel Electrophoresis: Denature the samples and separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

-

Analysis: The length of the truncated cDNA product (the "toeprint") indicates the position of the leading edge of the stalled ribosome on the mRNA. By running a sequencing ladder of the same DNA template alongside the toeprinting reactions, the exact nucleotide position of the stall can be determined.

Filter Binding Assay for Kd Determination

This assay can be used to determine the equilibrium dissociation constant (Kd) of a radiolabeled ligand (or a labeled ligand in a competition format) to its receptor.

Protocol:

-

Reaction Setup: Prepare a series of binding reactions in a suitable buffer (e.g., 20 mM HEPES, 50 mM NH4Cl, 10 mM MgCl2). Each reaction should contain a fixed concentration of purified 50S ribosomal subunits and varying concentrations of radiolabeled this compound. For competition assays, a fixed concentration of a labeled macrolide and ribosomes are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: Incubate the reactions at room temperature or 37°C to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixtures through a nitrocellulose membrane. The ribosome-ligand complexes will be retained on the filter, while the unbound ligand will pass through.

-

Washing: Quickly wash the filters with cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration. The data can be fitted to a binding isotherm (e.g., the Hill equation) to determine the Kd. For competition assays, the IC50 is determined and then converted to a Ki using the Cheng-Prusoff equation.

Resistance to this compound

The primary mechanism of resistance to this compound and other macrolides involves modifications to the drug's binding site on the ribosome.[2]

-

Target Site Modification: The most common form of resistance is the methylation of the N6 position of the A2058 nucleotide in the 23S rRNA by Erm (erythromycin ribosome methylation) methyltransferases.[6] This modification sterically hinders the binding of the macrolide to the ribosome.

-

Ribosomal Mutations: Mutations in the 23S rRNA gene, particularly at positions A2058 and A2059, can also confer resistance by altering the binding pocket.[6] Mutations in ribosomal proteins L4 and L22 have also been associated with macrolide resistance.[6]

Conclusion

This compound effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its interaction with key nucleotides in the 23S rRNA, particularly A2058, is critical for its activity. Understanding the detailed molecular mechanism of this compound's action, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel antibiotics that can overcome existing resistance mechanisms and for the continued effective use of this important class of veterinary drugs. Further research to determine the precise binding kinetics and to obtain high-resolution structural data of the this compound-ribosome complex will provide even greater insights into its mode of action.

References

- 1. fao.org [fao.org]

- 2. toku-e.com [toku-e.com]

- 3. Inhibition of protein synthesis on the ribosome by tildipirosin compared with other veterinary macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamic characterization of an engineered tetracycline-binding riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring Allosteric Signaling in the Exit Tunnel of the Bacterial Ribosome by Molecular Dynamics Simulations and Residue Network Model [frontiersin.org]

- 7. Structure and Dynamics of Nascent Peptides in the Ribosome Exit Tunnel: Gauss Centre for Supercomputing e.V. [gauss-centre.eu]

- 8. researchgate.net [researchgate.net]

In Vitro Antibacterial Spectrum of Tilmicosin Against Veterinary Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic used exclusively in veterinary medicine. It is a derivative of tylosin and exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, as well as Mycoplasma species.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound against key veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visual representations of experimental workflows and logical relationships. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development and antimicrobial susceptibility testing.

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents the visible growth of a bacterium. The following tables summarize the MIC data (MIC50, MIC90, and range) of this compound against a panel of significant veterinary pathogens. MIC50 and MIC90 represent the concentrations at which the growth of 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of this compound Against Porcine Respiratory Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Actinobacillus pleuropneumoniae | 164 | - | 8 | - | [2] |

| Pasteurella multocida | - | - | - | 0.5 - >64 | [3][4] |

| Bordetella bronchiseptica | 349 | 16 | 32 | - | [5] |

Table 2: In Vitro Activity of this compound Against Bovine Respiratory and Other Pathogens

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mannheimia haemolytica | - | - | - | - | |

| Pasteurella multocida | - | - | - | 0.25 | [6] |

| Histophilus somni | - | - | - | - | [7] |

| Mycoplasma bovis | - | ≥32 | ≥128 | - | [8][9] |

Table 3: In Vitro Activity of this compound Against Avian Mycoplasma Species

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Mycoplasma gallisepticum | - | - | - | 0.01 - 0.02 | [10] |

Note: Dashes (-) indicate that the specific data point was not available in the cited literature.

Experimental Protocols

The determination of this compound's in vitro antibacterial spectrum relies on standardized methods to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for antimicrobial susceptibility testing of bacteria isolated from animals. The two primary methods employed are broth microdilution and agar dilution.

Broth Microdilution Method (as per CLSI VET01-A4)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Stock Solution:

-

Prepare a stock solution of this compound of a known concentration, typically in a suitable solvent as recommended by the manufacturer.

2. Preparation of Microdilution Plates:

-

Dispense serial twofold dilutions of the this compound stock solution into the wells of a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

3. Inoculum Preparation:

-

From a pure culture of the test bacterium grown on an appropriate agar medium for 18-24 hours, select several colonies and suspend them in a sterile broth or saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the prepared bacterial suspension.

-

Include a growth control well (broth with inoculum but no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific atmospheric and incubation conditions may be required.

5. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Method (as per CLSI M31-A3)

The agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

1. Preparation of Antimicrobial-Containing Agar Plates:

-

Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to molten agar before it solidifies.

-

A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described for the broth microdilution method.

-

Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

After incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or the growth of a single colony.

Mandatory Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound using either the broth microdilution or agar dilution method.

Caption: Workflow for determining the in vitro antibacterial susceptibility of veterinary pathogens to this compound.

Logical Relationship of this compound's Antibacterial Spectrum Evaluation

This diagram illustrates the hierarchical approach to evaluating the antibacterial spectrum of this compound against different categories of veterinary pathogens.

References

- 1. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 2. Susceptibility of Actinobacillus pleuropneumoniae, Pasteurella multocida and Streptococcus suis Isolated from Pigs in Hungary between 2018 and 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Susceptibility of Bordetella bronchiseptica Isolates from Porcine Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 8. Antibiotic susceptibility profiles of Mycoplasma bovis strains isolated from cattle in Hungary, Central Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mycoplasma bovis: Mechanisms of Resistance and Trends in Antimicrobial Susceptibility [frontiersin.org]

- 10. Minimal inhibitory concentration of this compound against isolates of Histophilus somni from Australian cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Tissue Distribution of Tilmicosin in Bovine Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacokinetic profile and tissue distribution of tilmicosin, a semi-synthetic macrolide antibiotic, in bovine models. This compound is primarily utilized for the treatment and control of bovine respiratory disease (BRD) associated with pathogens such as Mannheimia (Pasteurella) haemolytica and Pasteurella multocida[1][2]. Its efficacy is intrinsically linked to its pharmacokinetic characteristics, which include rapid absorption, extensive distribution into tissues—most notably the lungs—and a prolonged elimination half-life[3][4]. This guide synthesizes key quantitative data, details common experimental methodologies, and provides visual workflows to aid in research and development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in cattle is characterized by a large apparent volume of distribution and slow elimination, which allows for sustained therapeutic concentrations in target tissues following a single administration[3][4]. After subcutaneous (SC) injection, the recommended route of administration, this compound reaches peak serum levels relatively quickly, although serum concentrations are considered a poor indicator of the total body drug content due to extensive tissue sequestration[1][2].

Intravenous administration is generally avoided in clinical settings due to acute cardiac toxicity; however, experimental IV studies have been conducted to determine fundamental parameters like bioavailability[5]. The data presented below summarizes key pharmacokinetic parameters from various studies in bovine models.

Table 1: Serum/Plasma Pharmacokinetic Parameters of this compound in Bovine Models

| Animal Model | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Vd (L/kg) | Bioavailability (%) | Reference |

| Calves (Healthy) | 10 mg/kg SC | 1.33 | 7.21 | 24.60 | >1 | - | [6] |

| Calves (P. haemolytica-infected) | 10 mg/kg SC | 1.36 | 7.15 | 25.85 | >1 | - | [6] |

| Cattle | 10 mg/kg SC | 0.87 | 0.5 | - | - | - | [7] |

| Dairy Cattle | 10 mg/kg SC | 0.13 | 1.8 | - | - | - | [7] |

| Cows | 10 mg/kg IV | - | - | 0.77 - 1.21 | >2.0 | - | [5] |

| Cows | 10 mg/kg SC | - | - | 4.18 | - | 22 | [5] |

| Beef Cattle (Light, ~170 kg) | 10 mg/kg SC | - | - | - | - | ~100 | [8] |

| Beef Cattle (Heavy, ~335 kg) | 10 mg/kg SC | - | - | - | - | ~100 | [8] |

| Cows | 10 mg/kg SC | 1.23 | 5.1 | - | - | - | [8][9] |

| Cows | 26 mg/kg SC | 2.6 | 4.9 | - | - | - | [8][9] |

Cmax: Maximum serum concentration; Tmax: Time to reach maximum concentration; t½: Elimination half-life; Vd: Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Other Bovine Biological Fluids

| Animal Model | Fluid | Dose & Route | Cmax (µg/mL) | Tmax (h) | t½ (h) | Reference |

| Calves (Healthy) | Bronchial Secretions | 10 mg/kg SC | 1.40 | 7.11 | 33.74 | [6] |

| Calves (P. haemolytica-infected) | Bronchial Secretions | 10 mg/kg SC | 1.70 | 7.10 | 31.78 | [6] |

| Cows (Healthy) | Milk | 10 mg/kg SC | 20.16 | 8.0 | 43.02 | [10] |

Tissue Distribution and Residue Profile

A hallmark of this compound's pharmacology is its remarkable ability to accumulate in tissues, particularly the lung. This preferential distribution is critical for its effectiveness against respiratory pathogens.

Lung Tissue Accumulation

Following a single subcutaneous injection of 10 mg/kg, this compound concentrations in the lung remain above the minimum inhibitory concentration (MIC) for M. haemolytica (3.12 µg/mL) for at least three days[1][2]. The lung-to-serum this compound concentration ratio equilibrates at approximately 60:1 by the third day post-injection, highlighting the significant accumulation in the target tissue[1][2]. Studies have also shown that this compound concentrations in bronchoalveolar lavage samples can exceed plasma concentrations by as much as 776% in calves[3][4]. Furthermore, concentrations greater than 4 µg/mL are maintained in alveolar macrophages and neutrophils for at least 10 days[2].

Distribution in Other Tissues

This compound distributes throughout the body, with the highest and most persistent residues found in the liver, kidney, and the injection site[8][11]. Following a single 20 mg/kg SC injection in a steer, the highest residue levels at 21 days were in the liver (5.5 mg/kg) and the injection site (5.2 mg/kg), with significant levels also in the kidney (2.3 mg/kg) and lung (0.9 mg/kg)[11]. Residues in muscle and fat are considerably lower[11]. The elimination half-life of this compound varies by tissue, with the longest half-lives observed in skin + fat (45.42 h) and liver (44.17 h)[8].

Table 3: this compound Residue Concentrations in Cattle Tissues After a Single 10 mg/kg SC Injection of ¹⁴C-Tilmicosin

| Withdrawal Time (days) | Liver (mg/kg) | Kidney (mg/kg) | Muscle (mg/kg) | Fat (mg/kg) | Injection Site (mg/kg) | Reference |

| 3 | 5.37 | 3.52 | 0.44 | 0.30 | 22.0 | [11] |

| 7 | 3.58 | 1.70 | 0.20 | 0.17 | 10.1 | [11] |

| 14 | 1.79 | 0.69 | 0.08 | 0.07 | 4.86 | [11] |

| 21 | 1.12 | 0.36 | <0.05 | <0.05 | 2.50 | [11] |

| 28 | 0.63 | 0.19 | <0.05 | <0.05 | 1.29 | [11] |

Experimental Protocols

The following sections detail the methodologies commonly employed in the pharmacokinetic and tissue distribution studies of this compound in bovine models.

Animal Models and Dosing

-

Animals : Studies frequently use clinically healthy cattle, including neonatal or weaned calves and mature cows, of various breeds such as Holstein or Brown Bulgarian[6][10][12]. Animal weights and ages are recorded to ensure accurate dosing[12]. For disease models, calves may be experimentally infected with pathogens like P. haemolytica[6].

-

Administration : The standard therapeutic dose is a single 10 mg/kg body weight injection of a 300 mg/mL this compound formulation (e.g., Micotil®)[1][6]. The subcutaneous route is standard, with injection sites typically in the lateral neck region or dorsolateral chest[7][11]. Intramuscular injections have also been studied but may cause local reactions[2][11].

Sample Collection

-

Blood/Serum/Plasma : Blood samples are collected via venipuncture of the jugular vein at predetermined time points. A typical intensive sampling schedule might include collection at 0, 5, 15, 30 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, and 96 hours post-administration[7]. Samples are then processed to obtain serum or plasma, which is frozen (e.g., at -20°C) until analysis[13].

-

Tissues : For residue studies, animals are euthanized at various withdrawal periods (e.g., 3, 7, 14, 21, 28, 35, or 42 days)[11]. Samples of liver, kidney, lung, muscle, fat, and the injection site are collected for analysis[9][11].

-

Milk : In lactating dairy cattle, milk samples are collected at specified intervals post-dosing to determine drug excretion and calculate withdrawal times[10].

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for quantifying this compound in serum, plasma, milk, and tissues[9][11][12]. Methods often use ultraviolet (UV) or mass spectrometry (MS/MS) detection[9]. Sample preparation involves extraction and cleanup steps, often using solid-phase extraction cartridges to remove interfering substances[9]. The limit of quantification (LOQ) for HPLC methods in tissues is typically around 0.05-0.08 mg/kg[11].

-

Microbiological Assay : This method uses an indicator microorganism, such as Micrococcus luteus or Bacillus subtilis, that is sensitive to this compound[11][14]. The diameter of the inhibition zone created by the sample on an agar plate seeded with the organism is proportional to the drug concentration. This technique is effective for screening and quantifying bioactive this compound[11][13].

Visualizations

The following diagrams illustrate a typical experimental workflow for a bovine pharmacokinetic study and the logical relationship of this compound distribution within the animal.

Figure 1. Experimental workflow for a typical bovine pharmacokinetic study.

Figure 2. Logical relationship of this compound distribution in bovine models.

References

- 1. assets-eu-01.kc-usercontent.com [assets-eu-01.kc-usercontent.com]

- 2. assets.elanco.com [assets.elanco.com]

- 3. Pharmacokinetic/pharmacodynamic integration of this compound against Pasteurella multocida in a piglet tissue cage model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetic/pharmacodynamic integration of this compound against Pasteurella multocida in a piglet tissue cage model [frontiersin.org]

- 5. This compound antibacterial activity and pharmacokinetics in cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Efficacy of this compound in the Treatment of Pasteurella haemolytica Bronchopneumonia in Calves [scirp.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Milk and Blood Pharmacokinetics of Tylosin and this compound following Parenteral Administrations to Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. researchgate.net [researchgate.net]

- 13. bvmj.journals.ekb.eg [bvmj.journals.ekb.eg]

- 14. Tissue Residues, Hematological and Biochemical Effects of this compound in Broiler Chicken - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Tilmicosin Against Pasteurella multocida: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of the macrolide antibiotic tilmicosin against Pasteurella multocida, a significant pathogen in veterinary medicine. This document synthesizes key quantitative data, details experimental methodologies, and illustrates the mechanisms of action and resistance.

Quantitative Pharmacodynamic and Pharmacokinetic Data

The following tables summarize the key in vitro susceptibility and in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound against Pasteurella multocida.

Table 1: In Vitro Susceptibility of Pasteurella multocida to this compound

| Parameter | Value | Species | Source |

| MIC | 0.25 µg/mL | Porcine | [Chen et al., 2023][1] |

| MIC Range | 2 - 32 µg/mL | Not Specified | [TOKU-E] [No Source] |

| MIC50 | 4 µg/mL | Waterfowl | [Antimicrobial Susceptibility Profiles..., 2024][2] |

| MIC90 | 8 µg/mL | Waterfowl | [Antimicrobial Susceptibility Profiles..., 2024][2] |

| Susceptible Breakpoint | ≤ 8 µg/mL | Bovine | [Shryock et al., 1996][3] |

| Intermediate Breakpoint | 16 µg/mL | Bovine | [Shryock et al., 1996][3] |

| Resistant Breakpoint | ≥ 32 µg/mL | Bovine | [Shryock et al., 1996][3] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in a Piglet Tissue Cage Model (Oral Administration) [1]

| Dose (mg/kg) | Cmax (µg/mL) | AUC24h (µg·h/mL) | %T > MIC |

| 30 | 0.20 ± 0.03 | 3.57 ± 0.20 | 0 |

| 40 | 0.40 ± 0.02 | 8.61 ± 0.27 | 24.00 ± 0.00 |

| 50 | 0.56 ± 0.01 | 12.30 ± 0.11 | 24.00 ± 0.00 |

| 60 | 0.63 ± 0.03 | 13.65 ± 0.38 | 24.00 ± 0.00 |

Data presented as mean ± standard deviation. MIC for the study strain was 0.25 µg/mL.

Table 3: In Vivo Pharmacodynamic Efficacy of this compound against P. multocida in a Piglet Tissue Cage Model [1]

| Dose (mg/kg) | Total Bacterial Reduction (log10 CFU/mL) after 3 days |

| 30 | 1.48 ± 0.13 |

| 40 | 2.82 ± 0.10 |

| 50 | 3.39 ± 0.11 |

| 60 | 3.52 ± 0.15 |

Table 4: PK/PD Integration and Modeling of this compound against P. multocida [1]

| PK/PD Index | Correlation (R2) |

| AUC24h/MIC | 0.92 |

| Cmax/MIC | 0.88 |

| %T > MIC | 0.81 |

Table 5: Target AUC24h/MIC Values for Bacteriostatic and Bactericidal Activity [1]

| Desired Effect | Required AUC24h/MIC (h) |

| 1/3 log10 CFU/mL reduction | 19.64 |

| 1/2 log10 CFU/mL reduction | 33.45 |

| 3/4 log10 CFU/mL reduction | 35.64 |

Mechanism of Action and Resistance

This compound, a semi-synthetic macrolide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis.[4] At higher concentrations, it can be bactericidal.[4] The primary mechanism involves reversible binding to the 50S subunit of the bacterial ribosome, which prevents the translocation step of protein synthesis.[5]

Resistance to this compound and other macrolides in Pasteurella multocida can arise through several mechanisms, primarily involving modification of the ribosomal target, active efflux of the drug, or enzymatic inactivation.

Mechanism of this compound action and resistance in P. multocida.

Experimental Protocols

This section details the methodologies for key experiments in the study of this compound's pharmacodynamics against P. multocida.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against P. multocida is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2]

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a concentration of 1024 µg/mL.[2]

-

Serial Dilution: Two-fold serial dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[2]

-

Inoculum Preparation: P. multocida isolates are cultured, and the bacterial suspension is adjusted to a 0.5 McFarland standard.[2]

-

Inoculation: The microtiter plates are inoculated with the bacterial suspension.[2]

-

Incubation: Plates are incubated under appropriate conditions.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Workflow for MIC determination.

In Vivo Piglet Tissue Cage Model

This model is utilized to study the PK/PD relationship of this compound in a setting that mimics an infection site.[1]

-

Animal Model: Piglets are used for the study.

-

Tissue Cage Implantation: Sterile tissue cages are surgically implanted.

-

Infection: Tissue cages are inoculated with a suspension of P. multocida. The infection is allowed to establish for 48 hours until bacterial counts reach approximately 107 CFU/mL.[1]

-

Drug Administration: Piglets are divided into treatment and control groups. Treatment groups receive oral administration of this compound at varying dosages (e.g., 30, 40, 50, and 60 mg/kg) once daily for a specified period (e.g., 3 days). The control group receives a placebo.[1]

-

Sample Collection: Tissue cage fluid (TCF) is collected at multiple time points after each drug administration to determine both this compound concentration and bacterial counts.[1]

-

Sample Analysis:

-

This compound Concentration: TCF samples are processed (e.g., protein precipitation with acetonitrile) and analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to determine the drug concentration.[6]

-

Bacterial Viability: Bacterial counts in the TCF are determined by plating serial dilutions and counting colony-forming units (CFU).[1]

-

Workflow for the in vivo piglet tissue cage model.

Time-Kill Curve Analysis

Time-kill curve assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Inoculum Preparation: A standardized inoculum of P. multocida is prepared in a suitable broth medium.

-

Exposure: The bacterial suspension is exposed to various concentrations of this compound (e.g., multiples of the MIC). A growth control without the antibiotic is included.

-

Sampling: Aliquots are removed from each culture at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating.

-

Data Analysis: The log10 CFU/mL is plotted against time for each this compound concentration to generate the time-kill curves.

Conclusion

The pharmacodynamics of this compound against Pasteurella multocida are characterized by concentration-dependent killing, with the AUC24h/MIC ratio being the most predictive PK/PD index of its efficacy.[1] In vivo studies in a piglet tissue cage model have established target AUC24h/MIC values necessary for bacteriostatic and bactericidal effects.[1] this compound's mechanism of action involves the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. Resistance in P. multocida can emerge through target site modification, drug efflux, and enzymatic inactivation. The experimental models and methodologies detailed in this guide provide a framework for the continued investigation and optimization of this compound therapy for infections caused by P. multocida.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Antimicrobial Susceptibility Profiles of Pasteurella multocida Isolates from Clinical Cases of Waterfowl in Hungary between 2022 and 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Minimum inhibitory concentration breakpoints and disk diffusion inhibitory zone interpretive criteria for this compound susceptibility testing against Pasteurella spp. associated with bovine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. should-airway-interstitial-fluid-be-used-to-evaluate-the-pharmacokinetics-of-macrolide-antibiotics-for-dose-regimen-determination-in-respiratory-infection - Ask this paper | Bohrium [bohrium.com]

- 5. Antibiotic Kill Curve [merckmillipore.com]

- 6. Frontiers | Pharmacokinetic and Pharmacodynamic Integration and Resistance Analysis of this compound Against Mycoplasma gallisepticum in an In Vitro Dynamic Model [frontiersin.org]

Degradation Pathways of Tilmicosin: A Technical Guide on Stability Under Varying pH and Temperature Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilmicosin, a semi-synthetic macrolide antibiotic, is widely used in veterinary medicine to treat respiratory diseases in livestock. Understanding its stability and degradation pathways under various environmental conditions is paramount for ensuring its efficacy, safety, and for the development of stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the degradation of this compound under different pH and temperature conditions, based on available scientific literature. It details experimental protocols for stress degradation studies, presents quantitative data on degradation kinetics, and visualizes experimental workflows.

While forced degradation studies have been conducted to ascertain the stability of this compound, it is crucial to note that the specific chemical structures of its degradation products and the precise degradation pathways are not extensively reported in the scientific literature.[1] This guide, therefore, summarizes the known stability profile of this compound and provides a framework for further investigation into its degradation mechanisms.

Data Presentation: Quantitative Degradation of this compound

The stability of this compound has been evaluated under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The following tables summarize the percentage of degradation observed under these conditions.

Table 1: Degradation of this compound under Hydrolytic and Oxidative Conditions [1]

| Stress Condition | Reagent Concentration | Temperature | Time | Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | Room Temperature | 24 h | Resistant |

| Acidic Hydrolysis | 1.0 M HCl | Room Temperature | 24 h | Resistant |

| Alkaline Hydrolysis | 0.1 M NaOH | Room Temperature | 24 h | - |

| Alkaline Hydrolysis | 1.0 M NaOH | 75 °C | 30 min | Partial Degradation |

| Oxidative | 3% H₂O₂ | Room Temperature | 24 h | Resistant |

| Oxidative | 15% H₂O₂ | Room Temperature | 24 h | Resistant |

Note: The exact percentage of partial degradation under alkaline conditions was not specified in the source material.

Table 2: Degradation of this compound under Thermal and Photolytic Conditions [1]

| Stress Condition | Temperature | Time | Degradation (%) |

| Thermal Degradation | 100 °C | 6 h | Partial Degradation |

| Thermal Degradation | 100 °C | 24 h | Partial Degradation |

| Photolytic Degradation | 254 nm and 360 nm UV radiation | 6 h | Partial Degradation |

| Photolytic Degradation | 254 nm and 360 nm UV radiation | 24 h | Partial Degradation |

Note: The exact percentages of partial degradation under thermal and photolytic conditions were not specified in the source material.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound, based on established protocols for macrolide antibiotics.[1]

Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as methanol, at a concentration of 200 ppm.[1]

-

Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration (e.g., 100 ppm).

Forced Degradation (Stress) Studies

-

Acidic Degradation:

-

Alkaline Degradation:

-

To a 5.0 mL aliquot of the this compound stock solution, add an appropriate volume of 2.0 M NaOH and dilute with water to 10 mL to achieve final NaOH concentrations of 0.1 M and 1.0 M.[1]

-

Keep the mixtures at room temperature for 24 hours.[1]

-

For accelerated degradation, conduct the experiment with 1.0 M NaOH at 75°C for 30 minutes.[1]

-

-

Oxidative Degradation:

-

Thermal Degradation:

-

Photolytic Degradation:

Analytical Method for Degradation Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A mixture of 40:60% (v/v) acetonitrile and water containing 20 mM ortho-phosphoric acid, with the pH adjusted to 2.8 with 1.0 M NaOH.[1]

-

Column: A suitable C18 column.

-

Flow Rate: Isocratic flow at 1.0 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: 20 μL.

-

Detection: UV detection at an appropriate wavelength (e.g., 280-290 nm).

-

Quantification: Calculate the percentage of degradation by comparing the peak area of the stressed sample to that of an unstressed standard solution.

-

Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Experimental workflow for the forced degradation study of this compound.

Hypothetical Degradation Pathway of this compound

As previously stated, the specific degradation pathways of this compound are not well-established. However, based on the known chemistry of macrolide antibiotics and the identification of metabolites like N-desmethylthis compound, a hypothetical degradation pathway can be proposed. This pathway likely involves hydrolysis of the lactone ring, cleavage of glycosidic bonds, and modifications of the side chains.

Caption: Hypothetical degradation pathways of this compound.

Conclusion and Future Directions

The available data indicates that this compound is a relatively stable molecule, showing resistance to acidic and oxidative degradation. However, it undergoes partial degradation under alkaline, thermal, and photolytic stress. The lack of comprehensive studies on the identification and characterization of its degradation products represents a significant knowledge gap.

Future research should focus on:

-

Structural Elucidation: Employing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the chemical structures of degradation products formed under various stress conditions.

-

Pathway Mapping: Based on the identified structures, detailed degradation pathways for each stress condition should be mapped out.

-

Toxicity Assessment: Evaluating the potential toxicity of the identified degradation products to ensure the safety of this compound-based veterinary products.

A thorough understanding of this compound's degradation pathways is essential for the development of robust and stable formulations, ensuring its continued efficacy and safety in veterinary medicine. This guide serves as a foundation for such future investigations.

References

Investigating the Anti-Inflammatory Properties of Tilmicosin in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of the macrolide antibiotic tilmicosin, as demonstrated in various in vitro cell culture models. It consolidates key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in immunology, pharmacology, and drug development.

Executive Summary

This compound, a veterinary macrolide antibiotic, exhibits significant immunomodulatory and anti-inflammatory effects independent of its antimicrobial activity.[1] In vitro studies using various cell lines, including macrophages, epithelial cells, and neutrophils, have consistently demonstrated its ability to suppress the production of key pro-inflammatory mediators. The primary mechanisms involve the modulation of critical signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), the reduction of inflammatory enzymes, and the induction of neutrophil apoptosis.[1][2] This guide synthesizes the current understanding of these mechanisms, presenting the data and protocols that form the basis of this knowledge.

Quantitative Data on Anti-Inflammatory Effects

This compound's efficacy in reducing inflammatory markers has been quantified across several studies. The following tables summarize its impact on cytokine production, inflammatory mediators, and gene expression in response to inflammatory stimuli like Lipopolysaccharide (LPS) and bacterial infection.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine and Mediator Production in LPS-Stimulated Macrophages and Monocytes

| Cell Line | Stimulus | This compound Conc. | Mediator | Result | Reference |

| RAW 264.7 Macrophages & Mouse PBMCs | LPS | 10 µg/mL & 20 µg/mL | TNF-α | Significantly Decreased | [3][4] |

| 10 µg/mL & 20 µg/mL | IL-1β | Significantly Decreased | [3][4] | ||

| 10 µg/mL & 20 µg/mL | IL-6 | Significantly Decreased | [3][4] | ||

| 10 µg/mL & 20 µg/mL | Nitric Oxide (NO) | Significantly Decreased | [3][4] | ||

| 10 µg/mL & 20 µg/mL | Prostaglandin E₂ (PGE₂) | Significantly Decreased | [3][4] | ||

| 10 µg/mL & 20 µg/mL | 6-keto-PGF₁α | Significantly Decreased | [3][4] | ||

| Bovine Alveolar Macrophages | LPS | In vivo & In vitro | Prostaglandin E₂ (PGE₂) | Significantly Decreased | [5][6] |

Table 2: Effect of this compound on Anti-Inflammatory Cytokine Production

| Cell Line | Stimulus | This compound Conc. | Mediator | Result | Reference |

| RAW 264.7 Macrophages & Mouse PBMCs | LPS | 10 µg/mL & 20 µg/mL | IL-10 | Increased | [3][4] |

Table 3: Effect of this compound on Inflammatory Markers in Staphylococcus aureus-Infected Bovine Mammary Epithelial Cells (MAC-T)

| Cell Line | Stimulus | This compound Conc. | Mediator/Marker | Result (p-value) | Reference |

| MAC-T | S. aureus | 10 µg/mL | IL-1β | Decreased (P < 0.01) | [2][7] |

| 10 µg/mL | IL-6 | Decreased (P < 0.01) | [2][7] | ||

| 10 µg/mL | TNF-α | Decreased (P < 0.05) | [2][7] | ||

| 10 µg/mL | Reactive Oxygen Species (ROS) | Decreased (P < 0.01) | [2][7] |

Table 4: Effect of this compound on Gene and Protein Expression

| Cell Line | Stimulus | This compound Conc. | Target | Result | Reference |

| RAW 264.7 Macrophages | LPS | 10 µg/mL & 20 µg/mL | COX-2 mRNA | Significantly Reduced | [3][4] |

| 10 µg/mL & 20 µg/mL | iNOS mRNA | Significantly Reduced | [3][4] | ||

| MAC-T | S. aureus | 10 µg/mL | p-ERK1/2 | Increased (P < 0.05) | [2][7] |

| 10 µg/mL | p-p38 | Decreased (P < 0.01) | [2][7] | ||

| Bovine Alveolar Macrophages | LPS | In vitro | COX-2 mRNA | No Reduction | [5] |

| In vitro | Phospholipase A₂ Activity | Significantly Reduced | [5] |

Experimental Protocols

The following sections detail generalized methodologies for investigating the anti-inflammatory effects of this compound in cell culture, based on published studies.

Cell Culture and Inflammatory Stimulation

-

Cell Lines:

-

Murine Macrophages: RAW 264.7 cells are commonly used to model LPS-induced inflammation.[4][8]

-

Bovine Mammary Epithelial Cells: The MAC-T cell line is utilized for studying inflammation in the context of mastitis, often stimulated with S. aureus.[2][7]

-

Human Bronchial Epithelial Cells: BEAS-2B cells serve as a model for respiratory tract inflammation.[9][10][11]

-

Primary Cells: Bovine peripheral neutrophils and alveolar macrophages are isolated from blood and bronchoalveolar lavages, respectively, for ex vivo analysis.[1][5]

-

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound Treatment: Cells are often pre-treated with varying concentrations of this compound (e.g., 5, 10, 20 µg/mL) for a specified period (e.g., 1 to 12 hours) before the addition of an inflammatory stimulus.[2][3]

-

Inflammatory Stimulus:

-

LPS: E. coli or P. aeruginosa LPS (typically 1 µg/mL) is used to activate Toll-like receptor 4 (TLR4) signaling and induce a potent inflammatory response.[4][12]

-

Bacteria: Live pathogens, such as Staphylococcus aureus or Pasteurella haemolytica, are used at a specific multiplicity of infection (MOI) to mimic infection.[2][13]

-

Measurement of Inflammatory Mediators

-

Cytokine Quantification (ELISA): The concentrations of cytokines such as TNF-α, IL-1β, IL-6, and IL-10 in the cell culture supernatant are measured using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions.[2]

-

Nitric Oxide (NO) Assay: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reaction.[4]

-

Prostaglandin Measurement: The levels of PGE₂ and other eicosanoids are quantified using specific immunoassays.[5]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), with fluorescence quantified by flow cytometry or a plate reader.[2]

Analysis of Gene and Protein Expression

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cell lysates, reverse-transcribed into cDNA, and used as a template for qRT-PCR to quantify the mRNA expression levels of target genes like COX-2 and iNOS.[3]

-

Western Blotting and Flow Cytometry (FACS): To investigate signaling pathways, cell lysates are analyzed by Western blotting to detect the phosphorylation status of key proteins like p38 and ERK1/2. Alternatively, intracellular staining followed by FACS can be used to measure phosphorylated proteins in individual cells.[2]

Apoptosis Assays

-

Annexin V Staining: The induction of apoptosis in neutrophils is detected by staining for the externalization of phosphatidylserine using fluorescently-labeled Annexin V, followed by analysis with flow cytometry or fluorescence microscopy.[13]

-

Phagocytosis (Efferocytosis) Assay: To determine if apoptotic neutrophils are cleared by macrophages, this compound-treated neutrophils are co-cultured with macrophages. The percentage of macrophages that have engulfed one or more neutrophils is then determined by microscopy.[13]

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in key intracellular signaling cascades that are activated by inflammatory stimuli.

Inhibition of the NF-κB and MAPK Pathways

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both the NF-κB and MAPK pathways.[12] These pathways are central to the transcriptional upregulation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8][14]

Studies in S. aureus-infected MAC-T cells show that this compound differentially modulates the MAPK pathway.[2] It significantly decreases the phosphorylation of p38, a key mediator of inflammatory responses, while simultaneously increasing the phosphorylation of ERK1/2, which can sometimes have anti-inflammatory or cell-protective roles.[2][7] By inhibiting the p38 MAPK pathway and reducing the expression of iNOS and COX-2, this compound effectively dampens the downstream inflammatory output.[2][3]

Induction of Neutrophil Apoptosis

A key anti-inflammatory mechanism of this compound is its ability to induce apoptosis (programmed cell death) in neutrophils.[1][15] During acute inflammation, neutrophils are rapidly recruited to the site of infection or injury. While essential for clearing pathogens, their degranulation can also cause significant tissue damage.[13]

This compound promotes apoptosis in these cells, leading to their swift and silent removal by macrophages (a process called efferocytosis).[13] This prevents the release of harmful granular contents and pro-inflammatory mediators from dying neutrophils. This effect is associated with a reduction in potent chemoattractants like Leukotriene B₄ (LTB₄), further limiting inflammatory cell recruitment.[1] This pro-apoptotic effect appears to be specific, as other antibiotics like penicillin and oxytetracycline do not induce neutrophil apoptosis at similar concentrations.[1]

Conclusion

The evidence from a range of cell culture studies provides a strong foundation for understanding the anti-inflammatory properties of this compound. It acts as a potent immunomodulator by suppressing the production of key pro-inflammatory cytokines and mediators. Its mechanisms are multifaceted, involving the targeted inhibition of the p38 MAPK signaling pathway, reduction of iNOS and COX-2 expression, and the promotion of neutrophil apoptosis, which facilitates the resolution of inflammation. These findings highlight this compound's potential beyond its antimicrobial function and provide a rationale for its clinical efficacy in inflammatory diseases. This technical guide offers a consolidated resource for further research into this compound and the development of novel anti-inflammatory therapeutics.

References

- 1. Immuno-modulation and anti-inflammatory benefits of antibiotics: The example of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulates the innate immune response and preserves casein production in bovine mammary alveolar cells during Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and tylosin have anti-inflammatory properties via modulation of COX-2 and iNOS gene expression and production of cytokines in LPS-induced macrophages and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound reduces lipopolysaccharide-stimulated bovine alveolar macrophage prostaglandin E(2) production via a mechanism involving phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VetFolio [vetfolio.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Inflammatory Cytokines and Cell Death in BEAS-2B Lung Cells Treated with Soil Dust, Lipopolysaccharide, and Surface-Modified Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inflammatory cytokines and cell death in BEAS-2B lung cells treated with soil dust, lipopolysaccharide, and surface-modified particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound Induces Apoptosis in Bovine Peripheral Neutrophils in the Presence or in the Absence of Pasteurella haemolytica and Promotes Neutrophil Phagocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Immuno-modulation and anti-inflammatory benefits of antibiotics: the example of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: HPLC-UV Detection of Tilmicosin Residues in Milk and Tissues

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative determination of tilmicosin residues in milk and various animal tissues using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Introduction

This compound is a broad-spectrum macrolide antibiotic widely used in veterinary medicine to treat respiratory diseases in cattle, sheep, and poultry. Regulatory agencies have established maximum residue limits (MRLs) for this compound in edible products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in food-producing animals. This application note describes a robust HPLC-UV method for the extraction and quantification of this compound in milk and animal tissues.

Experimental Workflow

The overall experimental process for the analysis of this compound residues is depicted in the following workflow diagram.

Application Notes & Protocols for LC-MS/MS Analysis of Tilmicosin and its Metabolites in Plasma

These application notes provide a comprehensive guide for the quantitative analysis of tilmicosin and its primary metabolite, T1, in plasma samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, residue analysis, and overall drug development in the veterinary field.

Introduction

This compound is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory infections in cattle, swine, and poultry. Monitoring its concentration, along with its metabolites, in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs optimal dosing regimens and ensures food safety. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays of veterinary drugs.

Experimental Protocols

Plasma Sample Collection and Storage

Proper sample collection and storage are critical to ensure the integrity of the analytes.

-

Blood Collection: Collect whole blood samples from the subjects into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Separation: Centrifuge the blood samples at approximately 3000 × g for 10 minutes at 4°C to separate the plasma.[1]

-

Storage: Transfer the resulting plasma into clean polypropylene tubes and store them at -20°C or lower until analysis to prevent degradation of this compound and its metabolites.[2]

Sample Preparation

The goal of sample preparation is to extract this compound and its metabolites from the complex plasma matrix and remove interfering substances. Two common methods are protein precipitation and solid-phase extraction.

Method 1: Protein Precipitation (PPT)

This is a rapid and straightforward method suitable for high-throughput analysis.

-

Thaw the plasma samples at room temperature.

-

To a 250 µL aliquot of plasma, add 2 mL of methanol.[1]

-

Vortex the mixture for 15 minutes to ensure thorough mixing and precipitation of proteins.[1]

-

Centrifuge the sample at 3300 × g for 10 minutes at 4°C.[1]

-

Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 50°C.[1]

-

Reconstitute the residue in 200 µL of methanol, vortex for 1 minute, and centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the final supernatant for LC-MS/MS analysis.[1]

Method 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elute this compound and its metabolites with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.

LC-MS/MS Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolite T1.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| Column | C18 column (e.g., 2.1 × 30 mm, 3.5 µm)[3] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A suitable gradient to separate the analytes from matrix components. For example: 0-1.5 min, 10% B; 1.5-6 min, 95% B; 6-6.5 min, 5% B; 6.5-12.5 min, 5% B.[4] |

| Flow Rate | 0.25 mL/min[4] |

| Injection Volume | 5 µL[4] |

| Column Temperature | 30 °C[2] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for this compound and Metabolite T1

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 869.5 | 174.2 | Optimize for specific instrument |

| Metabolite T1 | 715.4 | 158.2 | Optimize for specific instrument |

Data Presentation: Quantitative Summary

The following tables summarize the quantitative performance of a typical LC-MS/MS method for the analysis of this compound in plasma.

Table 3: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.5 - 2000 | ≥ 0.999[3] |

Table 4: Accuracy and Precision

| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound | Low QC | < 15 | < 15 | 85-115 |

| Medium QC | < 15 | < 15 | 85-115 | |

| High QC | < 15 | < 15 | 85-115 |

Table 5: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| This compound | 95 - 99[3] | Minimal with appropriate sample cleanup |

Table 6: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

| This compound | 0.05 | 0.1[3] |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound in plasma samples.

References

- 1. Assessment of Plasma Tylosin Concentrations: A Comparative Study of Immunoassay, Microbiological Assay, and Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic/pharmacodynamic integration of this compound against Pasteurella multocida in a piglet tissue cage model - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Tilmicosin in Animal Feed

Introduction

Tilmicosin is a semi-synthetic macrolide antibiotic primarily used in veterinary medicine to control respiratory diseases in cattle, swine, and poultry.[1][2] Its administration is often through medicated animal feed, necessitating rigorous monitoring to ensure correct dosage and prevent violative residues in food products of animal origin.[3][4] The complex and variable nature of animal feed matrices presents a significant analytical challenge, requiring efficient sample preparation to remove interfering substances before quantification.

This application note details a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of this compound from various animal feed samples. The subsequent analysis is performed by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection, a widely accessible and dependable technique. This protocol is intended for researchers, quality control analysts, and regulatory scientists involved in the surveillance of veterinary drug residues in animal feed.

Data Presentation: Performance of Various SPE Sorbents

The choice of SPE sorbent is critical for achieving high recovery and clean extracts. The following table summarizes the performance of different SPE cartridges for the analysis of this compound and the related macrolide, tylosin, from animal feed and other complex matrices.

| SPE Sorbent Type | Analytical Method | Matrix | Analyte | Recovery (%) | LOD | LOQ | Reference |

| Molecularly Imprinted Polymer (MIP) | HPLC-UV | Animal Feed | This compound | 76.9 - 95.6% | 0.35 mg/kg | 0.98 mg/kg | [5] |

| C18 | HPLC-UV | Animal Tissues | This compound | 92.6% (mean) | 0.01 mg/kg | - | [6] |

| HLB | LC-MS/MS | Animal Manure | Macrolides | 62 - 94.3% | - | - | [7] |

| C18 | HPLC-UV | Ovine Milk | This compound | 84.3 - 104.8% | - | <50 µg/L | [8] |

| N/A (Liquid-Liquid Extraction) | HPLC-UV | Chicken Plasma | This compound | 100.66% (mean) | 0.03 µg/mL | 0.06 µg/mL | [9] |

| SPE (unspecified) | LC-MS | Animal Feed | Tylosin | 78.9 - 108.3% | 0.035 mg/kg | 0.05 mg/kg | [10] |

Note: Data from various sources are presented to illustrate the performance of different extraction techniques. Direct comparison should be made with caution due to variations in matrix, analyte, and analytical instrumentation.

Experimental Protocol: SPE for this compound in Animal Feed

This protocol is a synthesized methodology based on established procedures for macrolide extraction, with a focus on the highly selective Molecularly Imprinted Polymer (MIP) SPE cartridge, which has demonstrated superior performance for this compound in feed matrices.[5]

1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Deionized water

-

Molecularly Imprinted Polymer (MIP) SPE cartridges for this compound (or C18 cartridges as an alternative)

-

0.45 µm syringe filters

2. Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

SPE vacuum manifold

-

pH meter

-

Mechanical shaker

3. Sample Preparation and Extraction

-

Weigh 5.0 g of a representative, homogenized animal feed sample into a 50 mL polypropylene centrifuge tube.

-

Add 20 mL of acetonitrile to the tube.

-

Vortex for 1 minute to ensure the sample is fully wetted.

-

Place the tube on a mechanical shaker and extract for 60 minutes.

-

Centrifuge the sample at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 5 mL of the SPE loading solution (e.g., 10% acetonitrile in water).

4. Solid-Phase Extraction (SPE) Procedure

Caption: Workflow for this compound Extraction from Animal Feed.

-

Cartridge Conditioning: Condition the MIP (or C18) SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water through the sorbent. Do not allow the cartridge to go dry.

-

Sample Loading: Load the reconstituted sample extract (from step 8 of sample preparation) onto the conditioned SPE cartridge at a slow, steady flow rate of approximately 1 mL/min.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the retained this compound from the cartridge with 3 mL of 0.1 M ammonium acetate in methanol into a clean collection tube.

5. Final Preparation and Analysis

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1.0 mL of the HPLC mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC system for analysis.

6. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of 0.1 M ammonium formate (pH adjusted to 5.0 with formic acid), acetonitrile, and methanol (e.g., 60:30:10 v/v/v).[9]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 287 nm[6]

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Conclusion